![molecular formula C18H19N5O2S B282731 N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282731.png)
N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer, antifungal, and antibacterial properties, it has also been studied for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Additionally, it has been studied for its potential as a treatment for metabolic disorders such as diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is its versatility in scientific research. It has been shown to have a wide range of potential applications, making it a valuable tool for researchers in various fields. However, one of the limitations of this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as a treatment for inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide involves the reaction of 4-(bromomethyl)benzoic acid ethyl ester with 1-methyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide. The product is then purified using column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has a wide range of potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cells. It has also been investigated for its antifungal and antibacterial properties and has shown potential as a therapeutic agent for the treatment of various infections. Additionally, it has been studied for its potential as a diagnostic tool in imaging studies.
Eigenschaften
Molekularformel |
C18H19N5O2S |
---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-16-10-8-15(9-11-16)19-17(24)14-6-4-13(5-7-14)12-26-18-20-21-22-23(18)2/h4-11H,3,12H2,1-2H3,(H,19,24) |
InChI-Schlüssel |
YYGOELSHJWPVSI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.